molecular formula C14H13ClN2 B11869974 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline

6-Chloro-7-methyl-2-(pyridin-3-yl)indoline

Cat. No.: B11869974
M. Wt: 244.72 g/mol
InChI Key: SXDGKENXIUDTCL-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-2-(pyridin-3-yl)indoline (CAS 593233-50-2) is a synthetically produced indoline derivative of significant interest in medicinal chemistry and preclinical drug discovery. This compound features a molecular formula of C14H13ClN2 and a molecular weight of 244.72 g/mol . Its structure, which incorporates both an indoline scaffold and a pyridinyl substituent, is representative of a privileged scaffold in pharmaceutical development, particularly for central nervous system (CNS) targets . Research into structurally related indoline and indole compounds has demonstrated their potential as ligands for key G protein-coupled receptors (GPCRs). Specifically, analogous compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are critical therapeutic targets for regulating mood, cognition, memory, and for the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia . The main interaction in these cases is often a salt bridge formed between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding site . Beyond neurosciences, the indole scaffold is widely investigated for its broad anti-infective potential, including antiviral properties, making it a versatile structure in anti-infective drug discovery . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. It is supplied for utilization in controlled laboratory settings by qualified researchers. Handle with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard information .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

6-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-12(15)5-4-10-7-13(17-14(9)10)11-3-2-6-16-8-11/h2-6,8,13,17H,7H2,1H3

InChI Key

SXDGKENXIUDTCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(C2)C3=CN=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Ketone Precursor Design

A critical intermediate is 5-chloro-6-methyl-2-(pyridin-3-yl)cyclohexan-1-one , which incorporates the necessary substituents for subsequent cyclization. This ketone can be synthesized via Friedel-Crafts acylation of a pyridine-containing aromatic system, though steric and electronic factors necessitate careful optimization. Alternative routes involve Claisen-Schmidt condensations between pyridin-3-ylacetophenone derivatives and chloro-substituted aldehydes.

Cyclization and Reduction

Treatment of the ketone with phenylhydrazine under acidic conditions (e.g., polyphosphoric acid) generates the corresponding phenylhydrazone, which undergoes cyclization to form the indole intermediate. Subsequent hydrogenation using Pd/C or NaBH4 reduces the indole to indoline. For example, entry 8 in a study by Santaniello et al. demonstrated that 6-chloro-2-methyl-1H-indole could be hydrogenated to its indoline counterpart in 67% yield under mild conditions.

Key Reaction Conditions

  • Cyclization: Polyphosphoric acid, 120°C, 6–8 hours.

  • Reduction: 10% Pd/C, H2 (1 atm), ethanol, 25°C, 12 hours.

Reductive Amination Strategy

Reductive amination offers a versatile pathway to introduce the pyridin-3-yl group post-cyclization. This method is particularly advantageous for avoiding harsh cyclization conditions.

Indoline Core Synthesis

The indoline scaffold is first constructed without the pyridin-3-yl substituent. For instance, 6-chloro-7-methylindoline is synthesized via Fischer indole synthesis using 4-chloro-3-methylacetophenone as the ketone precursor. The resulting indoline is then subjected to reductive amination with pyridin-3-ylaldehyde.

Amination and Functionalization

The indoline’s secondary amine reacts with pyridin-3-ylaldehyde in the presence of NaBH3CN or H2/Pd, forming the desired C–N bond. A study by Mallu et al. demonstrated that analogous reductive aminations between indoline derivatives and aromatic aldehydes proceed in 65–78% yields, depending on the aldehyde’s electronic properties.

Optimized Parameters

  • Catalyst: NaBH3CN (2 equiv), methanol, 0°C to 25°C.

  • Yield: 72% for pyridin-3-ylaldehyde.

Palladium-mediated coupling reactions enable direct introduction of the pyridin-3-yl group onto preformed indoline scaffolds. This approach is ideal for late-stage functionalization.

Halogenated Indoline Synthesis

A halogenated indoline precursor, such as 2-bromo-6-chloro-7-methylindoline , is prepared via electrophilic bromination using N-bromosuccinimide (NBS). The bromine atom at position 2 serves as a handle for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

Reaction of the brominated indoline with pyridin-3-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 affords the target compound. A protocol described by RSC authors achieved 85% yield for analogous couplings using 2-bromoindoles.

Reaction Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%), toluene/ethanol (3:1), 80°C.

  • Base: K2CO3 (2 equiv), 12 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)Key AdvantagesLimitations
Fischer Indole60–67Single-pot cyclizationRequires harsh acids
Reductive Amination65–78Mild conditionsMulti-step synthesis
Suzuki Coupling75–85Late-stage functionalizationRequires halogenated precursors

Recent Advances and Alternative Techniques

Emerging strategies include photocatalytic C–H functionalization to install the pyridin-3-yl group directly. For example, visible-light-mediated coupling between indoline and pyridine derivatives has shown promise, though yields remain moderate (50–55%). Additionally, electrochemical methods are being explored to improve atom economy .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indoline core undergoes electrophilic substitution, primarily at activated positions. The chloro and methyl groups influence regioselectivity through electronic and steric effects:

  • Chloro group : Acts as a moderate electron-withdrawing group, directing electrophiles to meta/para positions relative to itself.

  • Methyl group : Electron-donating via hyperconjugation, activating adjacent positions (e.g., C5 or C8 of the indoline ring).

Example reaction :

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄, 0–5°CC5 or C8Nitro-substituted indoline derivative

Cross-Coupling Reactions

The pyridinyl and chloro groups enable transition-metal-catalyzed couplings:

a) Suzuki-Miyaura Coupling

The chloro substituent at C6 participates in palladium-catalyzed cross-coupling with boronic acids:

Substrate PositionBoronic AcidCatalyst SystemYieldApplicationReference
C6 (Cl)Aryl/heteroaryl-B(OH)₂Pd(PPh₃)₄, K₂CO₃, DMF/H₂O70–85%Synthesis of biaryl derivatives

b) Buchwald-Hartwig Amination

The pyridine nitrogen or indoline NH can act as directing groups for C–H functionalization:

PositionAmineCatalyst (Pd/Xantphos)LigandProductReference
C4 (Pyridine ring)Primary alkyl aminePd(OAc)₂XantphosAmino-functionalized pyridine-indoline

Cycloaddition Reactions

The indoline scaffold participates in Zn(II)-catalyzed formal [3+2] or [4+2] cycloadditions to form polycyclic systems:

Example : Reaction with cyclic dienophiles (e.g., 1,3-dienes):

Cycloaddition TypeCatalystConditionsMajor ProductYieldReference
[4+2]ZnCl₂Toluene, 80°C, 12 hrTetrahydro-pyridazino-indoline68%

The reaction proceeds via zwitterionic intermediates, with stereochemistry controlled by steric effects of the methyl group at C7.

a) Chloro Group Reactivity

The C6 chloro substituent is amenable to nucleophilic displacement:

NucleophileConditionsProductNoteReference
ThiolateK₂CO₃, DMSO, 60°C6-Thioether indoline derivativeRetained pyridine moiety

b) Pyridine Ring Modifications

The pyridin-3-yl group undergoes hydrogenation or oxidation:

ReactionReagentsProductSelectivityReference
HydrogenationH₂, Pd/C, EtOHPiperidine-fused indolinePartial saturation

Oxidation and Reduction

  • Indoline ring oxidation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the indoline to indole derivatives.

  • Methyl group oxidation : Strong oxidants (e.g., KMnO₄) oxidize the C7 methyl to a carboxylic acid under acidic conditions.

Scientific Research Applications

6-Chloro-7-methyl-2-(pyridin-3-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Hydrazinecarbothioamide, N,N-dipropyl-2-(2-pyridinemethylene)- (SP-4-3 Copper(II) Complex)

  • Structure : Contains a pyridinyl group linked to a hydrazinecarbothioamide backbone.
  • Key Differences : The absence of an indoline core and presence of a copper-coordinated thioamide group distinguish it from the target compound.
  • Activity : Demonstrates antifungal properties, suggesting pyridinyl groups in coordination complexes enhance bioactivity. The indoline core in 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline may offer improved metabolic stability compared to this acyclic analog .

Indoline D205 (Diphenylethenyl-Indoline-Rhodanine Dye)

  • Structure : Features a bicyclic indoline core with rhodanine and diphenylethenyl groups.
  • Key Differences : Replacement of rhodanine groups in D205 with pyridin-3-yl and chloro/methyl groups in the target compound alters electronic properties.
  • Electronic Properties: Indoline D205 exhibits localized HOMO (on diphenylethenyl/indoline) and LUMO (on rhodanine), whereas the pyridin-3-yl group in the target compound may delocalize electron density, affecting redox potentials and light absorption in dye applications .

Chloro- and Methyl-Substituted Indoline/Indole Derivatives

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : Indole core with chlorine at position 7 and methyl at position 3.
  • Key Differences : The indole core (fully aromatic) vs. indoline (partially saturated) affects aromaticity and hydrogen-bonding capacity.
  • Reactivity : Indole derivatives are prone to electrophilic substitution, while indoline’s saturation may enhance stability against oxidation. The 6-chloro substitution in the target compound may reduce steric hindrance compared to 7-chloro in this analog .

6-Aminoindoline Dihydrochloride

  • Structure: Indoline with an amino group at position 4.
  • Key Differences: Substitution of amino (electron-donating) with chloro (electron-withdrawing) and methyl groups alters electronic and steric profiles.
  • Applications: Amino-substituted indolines are intermediates in drug synthesis (e.g., serotonin analogs), whereas chloro/methyl groups in the target compound may favor hydrophobic interactions in enzyme inhibition .

Metabolic and Catalytic Behavior

Indoline Oxidation by DNT Dioxygenase

  • Activity : Indoline is oxidized to indole and further to indigo by enzymes like NDO.
  • Comparison : Substituents like chloro and methyl in 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline may hinder enzyme access, reducing oxidation rates compared to unsubstituted indoline. Pyridin-3-yl groups could introduce steric or electronic barriers, altering metabolic pathways .

Data Tables

Table 1: Structural and Electronic Comparison of Indoline Derivatives

Compound Core Structure Substituents HOMO/LUMO Characteristics Key Applications
6-Chloro-7-methyl-2-(pyridin-3-yl)indoline Indoline 6-Cl, 7-Me, 2-pyridin-3-yl Predicted delocalized orbitals Pharmaceuticals, Dyes
Indoline D205 Indoline Rhodanine, diphenylethenyl Localized HOMO/LUMO Dye-sensitized solar cells
7-Chloro-3-methylindole-2-carboxylic acid Indole 7-Cl, 3-Me, COOH Aromatic π-system Synthetic intermediates

Table 2: Substituent Effects on Reactivity

Substituent Position & Type Electronic Effect Steric Effect Metabolic Stability
6-Cl (indoline) Electron-withdrawing Moderate Increased (blocks oxidation)
2-Pyridin-3-yl (indoline) Electron-withdrawing (via N) High Enhanced coordination capacity
7-Me (indoline) Electron-donating Moderate Improved lipophilicity

Biological Activity

6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis

The synthesis of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized using methods that include cyclization reactions and subsequent functional group modifications. For instance, derivatives of 6-chloro-pyridin-2-yl amines have been synthesized and evaluated for their biological activities, demonstrating the versatility of this chemical framework in medicinal chemistry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline. For example, derivatives synthesized from 2-amino-6-chloropyridine exhibited significant antibacterial activity against several pathogenic strains, including:

Microorganism Activity
Bacillus subtilisModerate to Good
Staphylococcus aureusPotent
Xanthomonas campestrisModerate
Escherichia coliModerate
Fusarium oxysporumModerate

Compounds such as 3a, 3f, and 3h were noted for their potent antibacterial effects against the tested strains, suggesting that modifications at specific positions on the pyridine ring can enhance activity .

Anticancer Activity

The potential anticancer activity of related indole derivatives has also been investigated. In vitro studies demonstrated that certain compounds derived from indole frameworks exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported that specific indole derivatives inhibited tumor growth in xenograft models, indicating their potential as therapeutic agents for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline is crucial for optimizing its biological activity. Research has shown that modifications to the indole core and the pyridine substituent can significantly influence both potency and selectivity. Key findings include:

  • Substituent Effects : Different substituents at the 2-position of the indole can enhance or diminish activity.
  • Hydrogen Bonding : The presence of hydrogen bond donors or acceptors within the molecule is critical for maintaining biological activity.
  • Planarity and Sterics : Alterations that affect the planarity of the molecule can influence solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies illustrate the biological potential of derivatives related to 6-Chloro-7-methyl-2-(pyridin-3-yl)indoline:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized compounds showed varying degrees of activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with some compounds achieving MIC values as low as 0.98 μg/mL .
  • Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of indole derivatives on A549 lung cancer cells, revealing significant antiproliferative activity compared to standard chemotherapeutics .

Q & A

Q. What factorial design parameters should be prioritized when scaling up synthesis of this compound?

  • Methodological Answer : Key factors include temperature (±5°C tolerance), solvent volume (3:1 molar ratio for ethanol), and catalyst loading (5–10 mol%). Pilot runs with 10% scale increments help identify exothermic risks or purification bottlenecks .

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